Azetidin-3-yl(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)methanone
Overview
Description
Scientific Research Applications
Asymmetric Synthesis and Transformation
- Chiral Piperazine and 1,4-Diazepane Derivatives : A study by Dekeukeleire et al. (2012) detailed the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams from corresponding azetidin-2-ones. These compounds were then transformed into novel methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates and methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates, showcasing the versatility of azetidine derivatives in synthesizing complex molecules with potential biological activities Dekeukeleire et al., 2012.
Anticancer and Antituberculosis Studies
- Piperazine Derivatives for Anticancer and Antituberculosis : Mallikarjuna et al. (2014) synthesized piperazine derivatives, including those structurally related to the compound , and evaluated them for in vitro anticancer and antituberculosis activities. Some of these derivatives exhibited significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the therapeutic potential of piperazine-based compounds Mallikarjuna et al., 2014.
Anti-proliferative and Apoptosis-inducing Properties
- Suppression of Cancer Cell Proliferation : Khanam et al. (2018) explored the anti-proliferative properties and apoptosis-inducing mechanisms of piperazine clubbed with 2-azetidinone derivatives in human cervical cancer HeLa cells. These compounds were found to inhibit cancer cell growth and induce apoptosis through oxidative stress-mediated pathways, suggesting their potential as antineoplastic agents Khanam et al., 2018.
Conformationally Constrained Analogues for Drug Discovery
- Building Blocks for Drug Discovery : Feskov et al. (2019) designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds were characterized for their larger size and increased conformational flexibility compared to parent heterocycles, demonstrating their utility as advanced building blocks for lead optimization in drug discovery Feskov et al., 2019.
Properties
IUPAC Name |
azetidin-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c16-12(10-7-13-8-10)15-4-2-14(3-5-15)11-1-6-17-9-11/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFYDXRUBDPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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